molecular formula C12H6Br2O B1583084 3,7-Dibromo-dibenzofuran CAS No. 67019-91-4

3,7-Dibromo-dibenzofuran

Cat. No. B1583084
Key on ui cas rn: 67019-91-4
M. Wt: 325.98 g/mol
InChI Key: GBCYJXFJGQKMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06172104B2

Procedure details

A solution of sodium nitrite (4.17 g, 60.5 mmol) in water (55.7 mL) was added slowly to a suspension of 2-methoxy-2′-amino-4,4′-dibromobiphenyl (16, 21.60 g, 60.50 mmol) in H2SO4 (14.82 g, 151.3 mmol) in water (52.7 mL), maintained below 2° C. The mixture was stirred for 2 h at 0° C., and then excess urea was added to destroy the unreacted nitrous acid. The reaction mixture was stirred overnight at room temperature, then overnight at 70° C. The solid formed was collected and recrystallized from benzene (120 mL) and methanol (100 mL) to give a beige solid (10.27 g, 52.09%): mp 199-200.5° C.; HPLC method 3 tR=20.99 min (100 area %); 1H NMR (300 MHz, CDCl3) δ 7.78 (d, J=8.2 Hz, 2 H), 7.74 (d, J=1.2 Hz, 2 H), 7.49 (dd, J1=8.2 Hz, J2=1.2 Hz, 2 H); EI-Ms m/z 324 (M+). Anal. (C12H6OBr2) C, H, N.
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
2-methoxy-2′-amino-4,4′-dibromobiphenyl
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
14.82 g
Type
reactant
Reaction Step One
Name
Quantity
55.7 mL
Type
solvent
Reaction Step One
Name
Quantity
52.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
52.09%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].C[O:6][C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=[CH:9][C:8]=1[C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][C:15]=1N.OS(O)(=O)=O.NC(N)=O>O>[Br:20][C:17]1[CH:16]=[CH:15][C:14]2[C:8]3[CH:9]=[CH:10][C:11]([Br:13])=[CH:12][C:7]=3[O:6][C:19]=2[CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.17 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
2-methoxy-2′-amino-4,4′-dibromobiphenyl
Quantity
21.6 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)Br)C1=C(C=C(C=C1)Br)N
Name
Quantity
14.82 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
55.7 mL
Type
solvent
Smiles
O
Name
Quantity
52.7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained below 2° C
CUSTOM
Type
CUSTOM
Details
to destroy the unreacted nitrous acid
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 70° C
CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene (120 mL) and methanol (100 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC2=C(OC3=C2C=CC(=C3)Br)C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.27 g
YIELD: PERCENTYIELD 52.09%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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